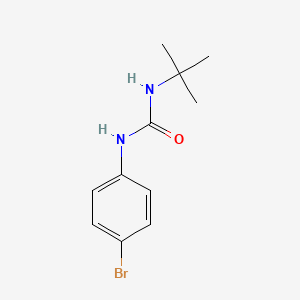

1-(4-Bromophenyl)-3-(tert-butyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-3-tert-butylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c1-11(2,3)14-10(15)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLXOCCNTHUAFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Innovations for 1 4 Bromophenyl 3 Tert Butyl Urea and Its Analogues

Classical Approaches for Urea (B33335) Synthesis Applicable to 1-(4-Bromophenyl)-3-(tert-butyl)urea

Traditional methods for synthesizing unsymmetrical ureas have been refined over many years, providing reliable and well-understood pathways to the target compounds. These approaches typically rely on the reaction of key precursors, which are themselves synthesized through established chemical transformations.

The most common and direct method for preparing unsymmetrical N,N'-disubstituted ureas is the nucleophilic addition of an amine to an isocyanate. mdpi.comnih.gov For the synthesis of this compound, this involves the reaction between 4-bromophenyl isocyanate and tert-butylamine (B42293).

The reaction mechanism is straightforward: the lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic carbon atom of the isocyanate group in 4-bromophenyl isocyanate. This is followed by a proton transfer to the nitrogen atom of the former isocyanate group, resulting in the stable urea linkage. This method is highly efficient and generally provides the desired urea in high yield and purity. researchgate.net The reaction is typically carried out in an inert solvent, such as acetone (B3395972) or dichloromethane (B109758), at or below room temperature. asianpubs.org

Reaction Scheme:

4-Bromophenyl isocyanate + tert-Butylamine → this compound

This approach's primary limitation often lies in the availability and stability of the isocyanate starting material, which can be sensitive to moisture. nih.gov

The synthesis of this compound is fundamentally dependent on the availability of its key precursors: 4-bromophenyl isocyanate and tert-butylamine.

Precursor Synthesis: 4-Bromophenyl Isocyanate

The primary precursor for the aryl portion of the molecule is 4-bromoaniline (B143363). chemicalbook.com 4-bromoaniline can be prepared through several routes, including the direct bromination of aniline, though this can lead to mixtures of mono- and di-brominated products. google.com A more selective method involves the amination of bromobenzene (B47551) using reagents like hydrazine (B178648) hydrate (B1144303) with an iron oxide catalyst. chemicalbook.com

Once 4-bromoaniline is obtained, it is converted into the highly reactive 4-bromophenyl isocyanate. The traditional method for this conversion involves the use of phosgene (B1210022) (COCl₂) or its safer, solid equivalent, triphosgene (B27547). asianpubs.org The reaction of the amine with triphosgene in a suitable solvent like dichloromethane generates the isocyanate intermediate. asianpubs.org

An older, alternative "cyanate method" involves reacting the hydrochloride salt of an amine, such as p-bromoaniline hydrochloride, with potassium or sodium cyanate (B1221674) in an aqueous solution. orgsyn.org This generates the isocyanate in situ, which then reacts with another amine molecule, or in this context, could be adapted for unsymmetrical synthesis, although isolating the product from inorganic salts can be challenging. orgsyn.org

Precursor Synthesis: tert-Butylamine

The aliphatic precursor, tert-butylamine, is produced commercially via the direct amination of isobutylene (B52900) using zeolite catalysts. wikipedia.org Laboratory-scale syntheses can be achieved through various methods. One common approach is the Ritter reaction, where isobutene reacts with hydrogen cyanide, although this method can generate significant waste. wikipedia.org Another route involves the hydrolysis of tert-butylurea, which can be synthesized from tert-butyl alcohol and urea. orgsyn.orggoogle.com

The table below summarizes the common synthetic routes for the key precursors.

| Precursor | Starting Material(s) | Key Reagents | Reference |

| 4-Bromoaniline | Bromobenzene | Hydrazine hydrate, Fe₂O₃/C | chemicalbook.com |

| 4-Bromophenyl isocyanate | 4-Bromoaniline | Triphosgene, Dichloromethane | asianpubs.org |

| tert-Butylamine | Isobutylene, Ammonia (B1221849) | Zeolite catalyst | wikipedia.org |

| tert-Butylamine | tert-Butyl alcohol, Urea | H₂SO₄, then NaOH hydrolysis | orgsyn.org |

Advanced Synthetic Strategies

To overcome the limitations of classical methods, particularly the handling of hazardous reagents like phosgene and the desire for more streamlined processes, advanced synthetic strategies have been developed. These include one-pot procedures and solvent-free mechanochemical techniques.

One-pot syntheses are highly valued for their efficiency, as they reduce the number of work-up and purification steps, saving time and resources. For urea synthesis, these methods often involve the in situ generation of an isocyanate intermediate, which is immediately trapped by an amine present in the reaction mixture. rsc.orgacs.org

Several strategies can be adapted for the one-pot synthesis of this compound:

From Carboxamides (Hofmann Rearrangement): A primary amide, such as 4-bromobenzamide, can undergo a Hofmann rearrangement using a hypervalent iodine reagent like phenyliodine diacetate (PIDA) to form the 4-bromophenyl isocyanate intermediate. rsc.orgthieme-connect.com In the presence of tert-butylamine, this intermediate is trapped to form the target urea directly. This method avoids the direct use of pre-formed isocyanates or toxic phosgene. rsc.org

From Boc-Protected Amines: A practical one-pot method involves the conversion of a Boc-protected amine into an isocyanate. acs.org For example, Boc-protected 4-bromoaniline could be treated with reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) to generate the isocyanate in situ, which then reacts with tert-butylamine. acs.org

From Carboxylic Acids (Curtius Rearrangement): The Curtius rearrangement allows for the conversion of a carboxylic acid to an isocyanate via an acyl azide (B81097) intermediate. This allows for a one-pot procedure where the isocyanate is generated and subsequently reacts with an amine without isolation. researchgate.net

These one-pot methods offer significant advantages in terms of operational simplicity and safety. rsc.org

Mechanochemistry, which involves inducing reactions by mechanical force (e.g., grinding or milling), has emerged as a powerful green chemistry tool. beilstein-journals.org This technique often proceeds in the absence of a solvent, reducing waste and simplifying product isolation.

The synthesis of ureas via amine-isocyanate coupling is well-suited to mechanochemical conditions. beilstein-journals.org For the synthesis of this compound, solid 4-bromophenyl isocyanate and liquid tert-butylamine could be combined in a ball mill. The mechanical energy facilitates the reaction between the two components, typically leading to a high yield of the product in a short amount of time without the need for a solvent. This approach represents a more sustainable and efficient alternative to traditional solution-phase synthesis.

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and waste. For the synthesis of this compound, several parameters can be fine-tuned.

Temperature: The reaction between isocyanates and amines is typically exothermic. Controlling the temperature, often by cooling the reaction mixture initially (e.g., 0-25°C), can prevent the formation of side products and improve selectivity. orgsyn.org

Stoichiometry: Using a slight excess of one of the reactants can help drive the reaction to completion. However, a large excess should be avoided to simplify purification. In many procedures, an approximate stoichiometric amount of the amine is used with the carbamate (B1207046) or isocyanate. mdpi.com

Solvent: The choice of solvent can influence reaction rates and solubility of reactants and products. Aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), dichloromethane (DCM), or tetrahydrofuran (B95107) (THF) are commonly used. asianpubs.orgscispace.com DMSO has been shown to be a particularly effective solvent for the aminolysis of phenyl carbamates to form ureas under mild conditions.

Catalyst: While the reaction between an isocyanate and an amine often proceeds without a catalyst, certain coupling reactions or one-pot procedures may benefit from one. For instance, palladium-catalyzed C-N cross-coupling reactions have been developed for forming urea linkages, offering an alternative route where optimization of the catalyst, ligand, and base is critical. nih.gov Similarly, L-proline has been reported as a green catalyst for the synthesis of N,N'-disubstituted ureas. researchgate.net

The table below outlines key parameters and their typical ranges or options for optimization in urea synthesis.

| Parameter | Options / Considerations | Desired Outcome |

| Temperature | 0°C to reflux | Maximize yield, minimize side reactions |

| Solvent | Dichloromethane, THF, DMSO, Acetone, or solvent-free (mechanochemistry) | Good solubility of reactants, easy product isolation |

| Reactant Ratio | Stoichiometric or slight excess of one reactant | Drive reaction to completion |

| Catalyst | None, L-proline, Palladium complexes (for coupling reactions) | Increase reaction rate, enable alternative pathways |

| Reaction Time | Minutes to several hours | Ensure complete conversion of starting materials |

Stereochemical Control and Diastereoselectivity in Analogous Urea Syntheses

The introduction of stereocenters into urea derivatives is a critical aspect of medicinal chemistry, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. While this compound itself is achiral, the principles of stereochemical control are paramount in the synthesis of its chiral analogues. Methodologies to achieve such control primarily revolve around the use of chiral catalysts, chiral auxiliaries, or the employment of chiral starting materials.

A significant strategy in the asymmetric synthesis of urea analogues involves organocatalysis, where a small chiral organic molecule accelerates a chemical reaction enantioselectively. Chiral ureas and thioureas have themselves emerged as powerful organocatalysts, capable of inducing high levels of stereoselectivity through hydrogen bonding interactions. For instance, bifunctional chiral urea-containing quaternary ammonium (B1175870) salts have been synthesized from trans-1,2-cyclohexanediamine and successfully employed in asymmetric Michael addition reactions and aldol-initiated cascades, yielding products with enantiomeric ratios up to 95:5. nih.gov Similarly, chiral ureas derived from natural products like quinine (B1679958) have been shown to catalyze the highly enantioselective addition of aryl amines to isatin-derived ketimines, producing acyclic N,N'-acetals with enantioselectivities ranging from 76-96% ee. nih.gov

Another prominent approach is the catalytic enantioselective synthesis of cyclic urea analogues. Researchers have developed a method to synthesize enantioenriched 5- and 6-membered cyclic ureas from allylic amines and an isocyanate. nih.gov This reaction is catalyzed by a C2-symmetric BisAmidine (BAM) catalyst, which effectively controls the stereochemical outcome of the cyclization. For example, the cyclization of an (E)-1,2-disubstituted allylic amine using this method can produce the corresponding six-membered urea in 60% yield and with a high enantiomeric excess (ee) of 94%. nih.gov This demonstrates the potential to create chiral cyclic structures that can be considered constrained analogues of acyclic ureas.

The diastereoselective synthesis of acyclic ureas can be achieved by using a chiral auxiliary. This classical strategy involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. While specific examples for direct analogues of this compound are not extensively documented in the literature, the principle remains a cornerstone of asymmetric synthesis. youtube.com

Furthermore, the urea functional group itself can act as a directing group to control stereoselectivity in reactions on a tethered substrate. A notable example is the organocatalytic asymmetric dihalogenation of alkenes bearing a urea moiety. In these reactions, a chiral catalyst, often a cinchona alkaloid derivative like (DHQD)2PHAL, interacts with the urea group and the halogenating agents to control the facial selectivity of the halogen addition to the double bond. This approach has been successfully applied to a variety of dihalogenation reactions, including bromochlorination, dibromination, and bromofluorination, with excellent diastereoselectivity and enantioselectivity. researchgate.net

The following table details the research findings for the catalytic asymmetric bromochlorination of various alkenyl ureas, showcasing the high levels of stereocontrol achievable.

Table 1: Catalytic Asymmetric Bromochlorination of Alkenyl Ureas

| Substrate (Alkenyl Urea) | Yield (%) | d.r. | ee (%) |

|---|---|---|---|

| (E)-N-(4-phenylbut-2-en-1-yl)urea | 95 | >20:1 | 96 |

| (E)-N-(4-(4-bromophenyl)but-2-en-1-yl)urea | 92 | >20:1 | 95 |

| (E)-N-(4-(p-tolyl)but-2-en-1-yl)urea | 93 | >20:1 | 96 |

| (E)-N-(4-(4-methoxyphenyl)but-2-en-1-yl)urea | 94 | >20:1 | 97 |

| (E)-N-(4-(naphthalen-2-yl)but-2-en-1-yl)urea | 91 | >20:1 | 95 |

| (Z)-N-(4-phenylbut-2-en-1-yl)urea | 96 | >20:1 | 95 |

Data sourced from a study on urea group-directed organocatalytic asymmetric dihalogenation. researchgate.net The reactions were performed using the corresponding alkenyl urea, NBS, LiCl, and (DHQD)2PHAL as the catalyst.

These methodologies underscore the diverse strategies available for introducing chirality and controlling stereochemistry in the synthesis of urea-containing molecules. While the direct application to acyclic N-aryl-N'-tert-butyl urea analogues requires further investigation, these examples provide a strong foundation for the rational design of stereoselective syntheses for this important class of compounds.

Advanced Structural Elucidation and Solid State Characterization of 1 4 Bromophenyl 3 Tert Butyl Urea

X-ray Crystallographic Analysis of 1-(4-Bromophenyl)-3-(tert-butyl)urea and Related Architectures

X-ray crystallography stands as the definitive method for determining the atomic arrangement within a crystalline solid. While a specific crystal structure for this compound is not publicly available, extensive analysis of closely related analogues, such as N-(4-bromophenyl)urea and other phenylurea derivatives, provides a robust framework for understanding its likely molecular geometry and packing behavior. researchgate.netnih.gov

The molecular geometry of this compound is defined by the spatial relationship between the 4-bromophenyl group, the central urea (B33335) moiety, and the sterically demanding tert-butyl group. In the closely related structure of N-(4-bromophenyl)urea, the urea group itself is essentially planar. nih.gov Similarly, the bromophenyl ring maintains its expected planarity. nih.gov

The key conformational feature is the relative orientation of these two planar groups. The introduction of the bulky tert-butyl group in place of a hydrogen atom is expected to significantly influence this conformation due to steric hindrance. The molecule will adopt a geometry that minimizes steric repulsion between the tert-butyl substituent and the phenyl ring. In the solid state, the conformation is stabilized by a network of intermolecular hydrogen bonds, primarily involving the N-H protons of the urea group and the carbonyl oxygen, which typically acts as a hydrogen bond acceptor. nih.gov In N-(4-bromophenyl)urea, the carbonyl oxygen is noted to be a trifurcated acceptor for N-H···O hydrogen bonds, a feature that stabilizes the crystal assembly. nih.gov

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Value | Angle | Value |

| Br—C4 | 1.905 (3) | C5-C4-C3 | 119.3 (3) |

| C=O | 1.245 (3) | C3-C4-Br | 119.2 (2) |

| N1—C1 | 1.417 (4) | C5-C4-Br | 121.5 (2) |

| N1—C(urea) | 1.365 (4) | C2-C1-N1 | 121.5 (2) |

| N2—C(urea) | 1.340 (4) | C6-C1-N1 | 118.8 (3) |

Dihedral angles are crucial for describing the conformation around rotatable bonds. In phenylurea derivatives, a key parameter is the dihedral angle between the plane of the phenyl ring and the plane of the urea group. For N-(4-bromophenyl)urea, this angle is reported to be 47.8(1)°. nih.gov This significant twist from coplanarity is a common feature in N-aryl ureas and arises from a balance between conjugative effects, which favor planarity, and steric hindrance.

The presence of the large tert-butyl group on the other nitrogen atom in this compound would impose a substantial torsional barrier to rotation around the N(tert-butyl)-C(urea) bond. This steric bulk would also influence the dihedral angle of the bromophenyl ring. While N-H···O hydrogen bonding plays a primary role in the solid-state conformation, the intrinsic rotational barriers contribute significantly to the conformational preferences observed in solution and can be probed by dynamic NMR studies.

Polymorphism is the capacity of a compound to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. researchgate.net These different forms can exhibit distinct physical properties. Urea and its derivatives are well-known for their strong and directional N-H···O hydrogen bonds, which act as reliable supramolecular synthons in crystal engineering. mdpi.com This makes them excellent candidates for forming predictable structural motifs, such as tapes and chains. rsc.org

Crystal engineering of urea derivatives aims to control the assembly of molecules in the solid state to produce materials with desired properties. researchgate.net This can be achieved through cocrystallization, where urea or a urea derivative is combined with another molecule to form a new crystalline solid. researchgate.netresearchgate.net By selecting appropriate co-formers, it is possible to modify properties such as stability and solubility. researchgate.netmdpi.com Studies on urea cocrystals have shown that different polymorphs can be obtained by varying crystallization conditions, such as the solvent used, demonstrating the sensitivity of the crystal packing to the environment. rsc.org

Spectroscopic Investigation for Structural Insight (excluding basic identification)

Beyond single-crystal diffraction, spectroscopic methods provide detailed information about functional groups, bonding, and dynamic processes within the molecule.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a powerful tool for probing the functional groups within a molecule. The analysis of vibrational spectra for this compound relies on characteristic group frequencies, particularly those of the urea moiety, known as the Amide bands. nih.gov

A detailed interpretation of the spectra, often aided by computational methods like Density Functional Theory (DFT), allows for specific band assignments. nih.govsciensage.info A key diagnostic feature in the IR spectra of urea derivatives is the N-H stretching vibration, which is sensitive to hydrogen bonding. nih.gov Strong intermolecular N-H···O hydrogen bonds cause a significant red shift (a shift to lower wavenumber) of this band compared to a free N-H group. nih.gov

| Wavenumber (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~3300-3400 | ν(N-H) | N-H stretching vibration, sensitive to hydrogen bonding. |

| ~2960 | ν(C-H) | Asymmetric and symmetric stretching of C-H bonds in the tert-butyl group. |

| ~1630-1660 | Amide I (ν(C=O)) | Primarily C=O stretching vibration. A strong band in IR. |

| ~1550-1590 | Amide II (δ(N-H) + ν(C-N)) | Coupled N-H in-plane bending and C-N stretching. |

| ~1400-1480 | ν(C=C) | Aromatic C=C stretching vibrations of the phenyl ring. |

| ~1300-1350 | Amide III (ν(C-N) + δ(N-H)) | Coupled C-N stretching and N-H in-plane bending. |

| ~1240 | ν(C-N) | Stretching of the C(phenyl)-N bond. |

| ~1070 | ν(C-Br) | C-Br stretching vibration. |

| ~820 | δ(C-H) | Out-of-plane C-H bending for a 1,4-disubstituted (para) benzene (B151609) ring. |

ν = stretching, δ = bending

While basic ¹H and ¹³C NMR are used for routine identification, advanced NMR experiments can provide profound insight into the three-dimensional structure and dynamic behavior of this compound in solution. Theoretical calculations of NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, can be used to complement and aid in the interpretation of experimental spectra. rasayanjournal.co.innih.gov

Conformational analysis can be achieved using techniques like the Nuclear Overhauser Effect (NOE). An NOE experiment can detect through-space interactions between protons that are close to each other, such as those on the tert-butyl group and the protons on the bromophenyl ring, helping to confirm the preferred rotational conformation (rotamer) around the urea-phenyl bond.

Furthermore, variable-temperature (VT) NMR studies can be employed to investigate dynamic processes, such as restricted rotation around the C-N bonds. Due to the steric hindrance from the tert-butyl group, the rotational barrier might be high enough to be observed on the NMR timescale. At lower temperatures, this rotation could slow sufficiently to potentially allow for the observation of distinct signals for different conformers, enabling the calculation of the activation energy for the rotational barrier.

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

The electronic absorption characteristics of this compound are primarily dictated by the chromophoric system arising from the interaction between the phenyl ring and the urea moiety. UV-Visible spectroscopy is a key analytical technique for probing the electronic transitions within this system, providing insights into its conjugation and the influence of its substituents.

Detailed Research Findings

While specific, detailed spectral data for this compound is not extensively documented in publicly available literature, the UV-Visible absorption properties can be reliably inferred from studies on closely related N-aryl-N'-alkylureas. Research conducted on various aryl-substituted ureas reveals characteristic absorption patterns in the ultraviolet region. cdnsciencepub.comresearchgate.net

Arylureas typically display two primary absorption bands when measured in a solvent like ethanol (B145695). cdnsciencepub.com These bands are attributed to different electronic transitions within the molecule:

Benzenoid Absorption (B-band): This is a lower intensity absorption that appears at longer wavelengths (closer to the visible spectrum). It originates from the π → π* transitions within the phenyl ring that are weakly influenced by the urea substituent. This band is characteristic of the benzene chromophore itself.

Conjugative Absorption (K-band): This is a high-intensity absorption band occurring at shorter wavelengths. It arises from π → π* transitions involving the extended conjugated system formed between the p-orbitals of the phenyl ring, the nitrogen lone pair, and the carbonyl group of the urea moiety (Ar-NH-C=O). cdnsciencepub.com The efficiency of this conjugation significantly impacts the position (λmax) and intensity (molar absorptivity, ε) of this band.

For instance, a close structural analog, 1-Phenyl-3-ethylurea, exhibits these two characteristic maxima in ethanol. The insertion of a methylene (B1212753) group between the phenyl ring and the urea group, as in 1-benzyl-3-ethylurea, eliminates the conjugative band, leaving only the benzenoid absorption, which confirms the role of direct Ar-N conjugation. cdnsciencepub.com

The substitution on the phenyl ring and the alkyl group on the terminal nitrogen influences the precise spectral characteristics. The 4-bromo substituent on the phenyl ring of the title compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted phenylurea. This is due to the electron-donating effect of the halogen's lone pairs via resonance and its electron-withdrawing inductive effect, which perturbs the energy levels of the π-orbitals. The bulky tert-butyl group, being an electron-donating alkyl group, may have a minor electronic influence but can sterically affect the planarity of the urea moiety, which could, in turn, slightly alter the conjugation efficiency.

Based on the data for analogous compounds, the expected UV-Visible absorption data for this compound in a polar solvent like ethanol are summarized below. The values are extrapolated from foundational studies on arylureas and should be considered representative. cdnsciencepub.com

| Absorption Band | Associated Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Notes |

|---|---|---|---|---|

| Conjugative (K-band) | π → π | ~245 - 255 | High (>10,000) | High-intensity band due to extended conjugation across the Ar-NH-C=O system. The 4-bromo group likely causes a red shift compared to phenylurea. |

| Benzenoid (B-band) | π → π | ~280 - 290 | Low-to-Moderate (~1,500 - 2,500) | Lower intensity band characteristic of the substituted benzene ring. |

The optical properties are also sensitive to the solvent environment, a phenomenon known as solvatochromism. scirp.orgnih.govnih.govresearchgate.net Changing the solvent polarity can alter the ground and excited state energies of the molecule to different extents, leading to shifts in the absorption maxima. For phenylurea derivatives, an increase in solvent polarity typically leads to a bathochromic shift, especially for transitions involving a change in the dipole moment. researchgate.net

Computational and Theoretical Investigations of 1 4 Bromophenyl 3 Tert Butyl Urea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is a mainstay in the field of computational chemistry for predicting molecular properties.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the most stable three-dimensional arrangement of atoms in the 1-(4-Bromophenyl)-3-(tert-butyl)urea molecule. This process minimizes the energy of the molecule to predict its equilibrium geometry.

Vibrational Frequency Calculations and Spectral Simulation

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The results are used to simulate the infrared (IR) and Raman spectra of the compound.

By comparing the simulated spectra with experimentally obtained spectra, a detailed assignment of the observed vibrational bands to specific molecular motions (e.g., N-H stretching, C=O stretching, phenyl ring vibrations) can be made. uni.lugoogle.com For example, in studies of similar urea (B33335) derivatives, the presence of intermolecular hydrogen bonding is often revealed by a red shift in the N-H stretching wavenumber in the IR spectrum. google.com This analysis confirms the optimized structure and provides a deeper understanding of the molecule's bonding environment.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Chemical Reactivity)

Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For various organic molecules, DFT calculations are employed to determine the energies of these orbitals and the resulting energy gap, providing insights into the molecule's potential reactivity in different chemical environments. pku.edu.cnresearchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It examines charge delocalization, hyperconjugative interactions, and the nature of bonding. nih.gov By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the stability of the molecule arising from electron delocalization.

For phenylurea compounds, NBO analysis can reveal the extent of intramolecular charge transfer (ICT) from the phenyl ring to the urea moiety or vice versa. nih.gov The analysis provides information on the stabilization energies associated with these interactions, which are critical for understanding the molecule's electronic structure and the nature of its intermolecular hydrogen bonds. google.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For a molecule like this compound, the MEP surface would likely show a negative potential around the oxygen atom of the carbonyl group, making it a site for hydrogen bonding interactions. The hydrogen atoms of the N-H groups would show a positive potential, identifying them as hydrogen bond donors. This analysis is valuable for predicting how the molecule will interact with other molecules and its biological targets. nih.govnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies and simulating the Ultraviolet-Visible (UV-Vis) absorption spectrum of a molecule. This analysis helps to understand the electronic transitions occurring when the molecule absorbs light.

The calculated maximum absorption wavelength (λmax) can be compared with experimental UV-Vis spectra. The analysis identifies which molecular orbitals are involved in the primary electronic transitions, such as the transition from the HOMO to the LUMO. nih.gov For substituted aromatic compounds, these transitions are often of a π → π* nature. TD-DFT calculations can also explore the effect of different solvents on the absorption spectrum, providing a more complete picture of the molecule's photophysical properties.

Prediction of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties in organic molecules has become a significant area of research due to their potential applications in photonics and optoelectronics. jhuapl.edu Urea is often used as a benchmark material in these studies for comparative analysis. nih.govinoe.roajchem-a.com The NLO response of a molecule is primarily determined by its molecular polarizability (α) and first-order hyperpolarizability (β). inoe.ro Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict these properties. researchgate.net

Theoretical calculations for related molecules demonstrate that the introduction of substituent groups significantly impacts the NLO properties. For instance, computational studies on various organic molecules show that their calculated first hyperpolarizability (β) values can be several times greater than that of urea. nih.govajchem-a.com The magnitude of the dipole moment (μ), polarizability (α), and hyperpolarizability (β) are key indicators of a material's potential for NLO applications. nih.gov A larger HOMO-LUMO energy gap is generally associated with lower polarizability, while a smaller gap suggests the molecule can be more easily polarized and may exhibit significant NLO characteristics. nih.govnih.gov

To illustrate the range of NLO properties in related compounds, the following table presents calculated values for various molecules compared to the standard, urea. These calculations are typically performed using methods like DFT with specific basis sets such as B3LYP/6-311G++. nih.govinoe.ro

| Compound | Dipole Moment (μ) [D] | Mean Polarizability <α> [x 10⁻²⁴ esu] | First Hyperpolarizability <β> [x 10⁻³⁰ esu] | Reference |

|---|---|---|---|---|

| Urea (experimental) | 4.56 | N/A | ~0.2 | ajchem-a.comresearchgate.net |

| Urea (calculated) | 3.89 | N/A | N/A | ajchem-a.com |

| 4-Nitro-cinnoline (calculated) | 3.96 | N/A | N/A | ajchem-a.com |

| Fused-Triazine Derivative 3 (calculated) | 2.76 | 10.75 | N/A | nih.gov |

| Fused-Triazine Derivative 5 (calculated) | 6.96 | 6.09 | N/A | nih.gov |

Note: The values presented are from different computational studies and are for comparative purposes. N/A indicates data not available in the cited sources. The specific calculated hyperpolarizability values for the triazine derivatives were noted to be 15 and 24 times higher than urea, respectively. nih.gov

Given the structure of this compound, it is plausible that it would exhibit notable NLO properties. The combination of the phenyl ring, urea moiety, and bromine atom creates a system capable of charge delocalization, a key requirement for second-order NLO activity. Further theoretical studies would be necessary to quantify the precise NLO response of this specific compound.

Molecular Dynamics (MD) Simulations for Packing Motifs and Supramolecular Assembly

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules, including their interactions, packing in the solid state, and the formation of supramolecular structures. nih.govmdpi.com For substituted ureas, the primary intermolecular interaction governing their assembly is hydrogen bonding. mdpi.com

In the absence of specific MD simulation data for this compound, its supramolecular behavior can be inferred from the crystal structures of analogous compounds. For instance, the crystal structure of N-(4-bromophenyl)urea reveals that molecules are linked by N-H⋯O hydrogen bonds, where the carbonyl oxygen acts as a trifurcated acceptor for hydrogen bonds from the NH protons of neighboring molecules. nih.gov This extensive hydrogen-bonding network leads to the formation of well-defined chains or sheets. Similarly, the crystal structure of 1-(4-bromophenyl)-3-cycloheptylurea shows molecules linked by N-H⋯O hydrogen bonds, forming chains. researchgate.net

The supramolecular assembly of this compound is expected to be dominated by similar motifs. The N-H protons of the urea group will act as hydrogen bond donors, while the carbonyl oxygen will be the primary hydrogen bond acceptor. This interaction is fundamental to the formation of one-dimensional chains, a common packing motif for phenylurea compounds. nih.govresearchgate.net The bulky tert-butyl group and the bromine atom on the phenyl ring will influence the steric and electronic nature of the packing, potentially leading to more complex three-dimensional architectures.

Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions from crystallographic data, has been applied to related structures. nih.gov For 1-(4-bromophenyl)but-3-yn-1-one, this analysis showed that H⋯H, C⋯H, and H⋯Br interactions are significant in consolidating the crystal structure. nih.gov A similar analysis for this compound would likely highlight the importance of N-H⋯O hydrogen bonds, as well as weaker C-H⋯O and potentially C-H⋯π or halogen bonding interactions involving the bromine atom.

An MD simulation would provide a dynamic picture of these interactions. By simulating a system of multiple molecules, one could observe the formation and stability of hydrogen-bonded chains and how these chains pack together. Such simulations could predict the most stable packing arrangements and provide insight into the thermodynamic and kinetic factors that govern the crystallization process and the resulting supramolecular assembly. nih.gov

Supramolecular Chemistry and Intermolecular Interactions of 1 4 Bromophenyl 3 Tert Butyl Urea

Hydrogen Bonding Networks in the Solid State

In the solid state, urea-based molecules are known to form robust hydrogen-bonding networks. For 1-(4-Bromophenyl)-3-(tert-butyl)urea, the urea (B33335) group provides two N-H donor sites and one C=O acceptor site. While intramolecular N-H···O hydrogen bonds are less common in simple ureas, the primary organizing motif is intermolecular hydrogen bonding.

Drawing parallels from the crystal structure of the related compound N-(4-Bromophenyl)urea, it is observed that the urea moiety is pivotal in forming extensive hydrogen bond networks. In N-(4-Bromophenyl)urea, the carbonyl oxygen acts as a trifurcated acceptor for three different N-H donors from neighboring molecules nih.gov. This leads to the formation of layered structures. It is highly probable that this compound also engages in similar intermolecular N-H···O hydrogen bonds, where the carbonyl oxygen is a key acceptor site. The N-H groups of the urea backbone will act as donors to the carbonyl oxygen of adjacent molecules, creating chains or more complex networks. The specific geometry and connectivity of this network will, however, be influenced by the steric demands of the tert-butyl group.

The tert-butyl group is a bulky substituent that exerts significant steric hindrance. This bulk is expected to play a crucial role in modulating the hydrogen bonding network of this compound. In contrast to less hindered ureas, such as N-(4-Bromophenyl)urea which can pack into dense, layered structures, the tert-butyl group in this compound will likely disrupt such planar packing.

Halogen Bonding Interactions Involving Bromine

Halogen bonding is a directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. In this compound, the bromine atom attached to the phenyl ring is a potential halogen bond donor.

The strength and likelihood of halogen bonding depend on the electron-withdrawing nature of the substituent on the halogenated ring and the availability of a suitable halogen bond acceptor in the crystal lattice. In the solid state, the bromine atom can interact with electron-rich sites such as the carbonyl oxygen or the nitrogen atoms of the urea moiety of a neighboring molecule. While detailed crystallographic data for this compound is not available, analysis of similar bromophenyl-containing structures suggests that Br···O or Br···N interactions could provide additional stability to the crystal packing. These interactions would likely be secondary to the dominant hydrogen bonding but could play a significant role in determining the final three-dimensional architecture.

C-H···π and π-π Stacking Interactions

C-H···π interactions can occur between the C-H bonds of the tert-butyl group or the phenyl ring and the π-face of an adjacent bromophenyl ring. These interactions, although weak, are numerous and can collectively provide significant stabilization energy.

π-π stacking interactions involve the face-to-face or offset arrangement of aromatic rings. The presence of the electron-withdrawing bromine atom can influence the nature of these interactions, potentially favoring offset or edge-to-face arrangements over a perfect face-to-face stacking due to electrostatic repulsion. These stacking interactions, if present, would likely contribute to the cohesion between layers or chains formed by the primary hydrogen bonds.

Crystal Packing Analysis and Supramolecular Synthons

For urea derivatives, the most common and robust supramolecular synthon is the catemeric chain formed by N-H···O hydrogen bonds. In the case of N-(4-Bromophenyl)urea, a layered structure is formed based on a more complex hydrogen-bonding pattern nih.gov. For this compound, the steric hindrance of the tert-butyl group might simplify this to a more linear or one-dimensional synthon.

Design of Supramolecular Assemblies Utilizing Urea Scaffolds

The predictable and robust nature of the hydrogen bonding in ureas makes them excellent building blocks for the design of complex supramolecular assemblies. The urea scaffold can be functionalized with various substituents to introduce other non-covalent interactions and to control the dimensionality and topology of the resulting network.

By modifying the substituents on the urea nitrogen atoms, it is possible to program the self-assembly process. For instance, the introduction of the bromophenyl group provides a handle for halogen bonding, while the tert-butyl group offers steric control over the packing arrangement. This modular approach allows for the rational design of materials with desired properties, such as specific crystal packing motifs, porosity, or host-guest capabilities. The understanding of the interplay between hydrogen bonding, halogen bonding, and other weak interactions in molecules like this compound is therefore crucial for the advancement of crystal engineering and the development of new functional materials.

Mechanistic Studies of 1 4 Bromophenyl 3 Tert Butyl Urea Reactions

Exploration of Hydrolysis Mechanisms and Kinetics

The hydrolysis of N-aryl-N'-alkylureas such as 1-(4-Bromophenyl)-3-(tert-butyl)urea is a complex process influenced by factors like pH, temperature, and the structural characteristics of the molecule. rsc.org The presence of both a bulky alkyl group and an aromatic ring dictates the pathways through which the urea (B33335) bond is cleaved.

Investigation of Nucleophilic Attack Pathways

The hydrolysis of ureas can proceed through different mechanistic pathways depending on the reaction conditions. In acidic solutions, the hydrolysis of phenylureas is proposed to occur via an A-1 mechanism. illinois.edu This involves the protonation of the carbonyl oxygen, followed by the rate-determining unimolecular decomposition of the protonated species.

In neutral or alkaline conditions, the hydrolysis mechanism is thought to involve the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the urea. For many ureas, this leads to the formation of a tetrahedral intermediate. However, for sterically hindered ureas like this compound, the direct nucleophilic attack at the carbonyl center is significantly impeded.

Role of Steric Hindrance in Reaction Facilitation

The most prominent structural feature of this compound is the bulky tert-butyl group. This significant steric hindrance at one of the nitrogen atoms plays a crucial role in facilitating the decomposition of the urea molecule. Unlike less hindered ureas, the bulky substituent can promote a reaction pathway that avoids the direct formation of a crowded tetrahedral intermediate at the carbonyl carbon. Studies on similarly hindered ureas have shown that the steric strain can be relieved through dissociation of the urea bond. rsc.orgillinois.edu This dissociation is a key step in the hydrolysis mechanism of such compounds. The hydrolysis rate is, in fact, primarily determined by the dissociation of the hindered urea bond rather than the subsequent hydrolysis of the resulting intermediate. illinois.edu

The table below illustrates the effect of increasing steric hindrance on the solvolysis of various N-phenyl ureas in methanol, highlighting the enhanced reactivity of ureas with bulky substituents.

| Entry | R' | R'' | Temperature (°C) | Time (h) | Yield of Methyl Phenylcarbamate (%) |

|---|---|---|---|---|---|

| 1 | Me | Me | 70 | 18 | <1 |

| 2 | Et | Et | 70 | 18 | <2 |

| 3 | iPr | iPr | 70 | 18 | 81 |

| 4 | H | tBu | 70 | 18 | 0 |

| 5 | Me | tBu | 50 | 1 | >99 |

| 6 | Et | tBu | 50 | 1 | >99 |

This table is adapted from studies on the methanolysis of N-phenyl ureas and demonstrates that increasing steric hindrance from the N',N'-substituents leads to a higher rate of solvolysis. This trend supports the idea that steric hindrance in compounds like this compound facilitates their decomposition.

Isocyanate Intermediate Formation and Reactivity

A critical consequence of the steric hindrance in this compound is its propensity to act as a "masked isocyanate". The hydrolysis is believed to proceed through the formation of a transient 4-bromophenyl isocyanate intermediate. This occurs via the dissociation of the urea, driven by the steric bulk of the tert-butyl group.

Reaction Pathways in Derivatives and Analogues

The synthetic utility of this compound extends to its use as a precursor for various derivatives. The presence of the bromine atom on the phenyl ring provides a reactive handle for cross-coupling reactions, allowing for the synthesis of a wide array of analogues.

A common and powerful method for modifying such structures is the Suzuki-Miyaura cross-coupling reaction. For instance, derivatives of 1-(4-bromobenzoyl)-1,3-dicyclohexylurea have been synthesized by coupling with various arylboronic acids using a palladium catalyst. nih.gov This suggests that this compound could similarly undergo palladium-catalyzed cross-coupling reactions with boronic acids to generate a library of 1-(4-arylphenyl)-3-(tert-butyl)urea derivatives. The reaction conditions for such transformations typically involve a palladium catalyst, a base, and a suitable solvent system. The electronic nature of the substituents on the boronic acid can influence the reaction yield. mdpi.com

Furthermore, the urea moiety itself can be a site for further reactions. For example, N-acylurea derivatives can be synthesized, which are valuable intermediates in organic synthesis. nih.gov

Catalytic Aspects of Urea-Based Transformations

The transformation of ureas, including their hydrolysis, can be significantly accelerated through catalysis. Various catalytic systems have been explored for urea decomposition, which can provide insights into potential catalytic pathways for this compound.

Metal oxides have been shown to be effective catalysts for urea hydrolysis. researchgate.net For instance, different phases of alumina (B75360) (α-Al2O3, γ-Al2O3, and η-Al2O3) exhibit catalytic activity, with their performance being linked to the surface basicity of the oxide. beilstein-archives.org Zirconia (ZrO2) and titania (TiO2) are also known to be active catalysts for this reaction. rsc.org The catalytic cycle on these surfaces is thought to involve the adsorption of urea and the subsequent attack of water, which can be activated by the catalyst surface. For some catalysts like ZrO2, a direct attack of water on the adsorbed urea is proposed, while for others, the mechanism may proceed through the thermolysis of urea to an isocyanate intermediate followed by its hydrolysis. rsc.org

The following table summarizes the catalytic activity of various metal oxides in urea hydrolysis.

| Catalyst | Relative Hydrolysis Activity |

|---|---|

| ZrO₂ | High |

| TiO₂ | Moderate to High |

| Al₂O₃ | Moderate |

| H-ZSM-5 | Low to Moderate |

| SiO₂ | Low |

This table is based on findings from catalyst screening for urea hydrolysis and indicates the general trend of activity for different metal oxides. rsc.org

Enzymatic catalysis also offers a highly efficient route for urea hydrolysis. Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide with remarkable proficiency. fkit.hr While the direct application of urease to a sterically hindered substrate like this compound might be limited by the enzyme's substrate specificity, the principles of enzymatic catalysis, such as the activation of the carbonyl group and water by metal centers, provide inspiration for the design of synthetic catalysts.

Design Principles for Derivative Synthesis and Structure Property Relationships

Systematic Modification of Aryl and Alkyl Moieties

The synthesis of derivatives of 1-(4-Bromophenyl)-3-(tert-butyl)urea is primarily achieved by modifying its two main components: the 4-bromophenyl group (aryl moiety) and the tert-butyl group (alkyl moiety).

The aryl moiety is particularly amenable to modification due to the presence of the bromine atom. The bromine atom serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This allows for the introduction of a wide variety of other aryl or vinyl groups in place of the bromine, enabling the synthesis of a large library of biaryl or styryl urea (B33335) derivatives. researchgate.net For instance, reacting the parent compound with various arylboronic acids can yield diverse N-([1,1'-biaryl]-4-yl) urea analogues. researchgate.net Classical synthetic routes for the core phenylurea structure often involve the reaction of p-bromoaniline with a cyanate (B1221674) source or an isocyanate. orgsyn.orgnih.gov

Table 1: Examples of Systematic Modifications in Phenylurea Derivatives

| Modification Type | Original Moiety | Modified Moiety Example | Synthetic Method | Reference |

|---|---|---|---|---|

| Aryl Modification | 4-Bromophenyl | [1,1'-Biphenyl]-4-yl | Suzuki Coupling | researchgate.net |

| Aryl Modification | 4-Bromophenyl | 4-(Thiophen-2-yl)phenyl | Suzuki Coupling | researchgate.netmdpi.com |

| Alkyl Modification | tert-Butyl | Adamantan-1-yl | Isocyanate + Amine | researchgate.net |

| Alkyl Modification | tert-Butyl | Cycloheptyl | Isocyanate + Amine | researchgate.net |

Impact of Substitution Patterns on Molecular Conformation and Electronic Properties

The substitution pattern on the phenyl ring significantly influences the molecule's three-dimensional shape (conformation) and the distribution of electrons within it. These factors are intrinsically linked and dictate the compound's reactivity and intermolecular interactions.

In related N-acylthiourea compounds, the presence of a bromine atom at the 4-position of the phenyl ring has been shown to drastically alter the molecule's conformation. nih.gov Specifically, it significantly reduces the dihedral angle between the plane of the phenyl ring and the plane of the urea moiety compared to an unsubstituted phenyl ring. nih.gov This flattening of the molecule can be attributed to the electronic effects of the halogen substituent. This conformational change has profound implications for how the molecules pack in the solid state and interact with other molecules.

Table 2: Predicted Impact of Phenyl Ring Substituents on Molecular Properties

| Substituent at 4-Position | Type | Predicted Effect on Phenyl Ring Electron Density | Predicted Impact on Conformation | Reference Principle |

|---|---|---|---|---|

| -Br (original) | Halogen (EWG) | Decrease | Flattens molecule (reduces dihedral angle) | nih.gov |

| -NO₂ | Strong EWG | Strong Decrease | May further promote planarity | rsc.org |

| -OCH₃ | Strong EDG | Strong Increase | May alter ring-urea dihedral angle | nih.gov |

| -CH₃ | Weak EDG | Slight Increase | Minor conformational change | nih.gov |

Correlation between Structural Features and Non-Linear Optical Activity

Organic molecules like phenylurea derivatives can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. nih.gov The NLO response of a molecule is strongly correlated with its structural and electronic features. A common motif for second-order NLO activity is a donor-π-acceptor (D-π-A) structure, where electron-donating and electron-withdrawing groups are connected by a conjugated π-electron system. researchgate.net

In the context of this compound, the phenylurea core can act as the π-system. The 4-bromo substituent is weakly electron-withdrawing, but this can be systematically modified to include strong donors or acceptors to create a more pronounced D-π-A character. However, possessing a large molecular hyperpolarizability is not sufficient. For a material to exhibit bulk second-order NLO effects, it must crystallize in a non-centrosymmetric space group. rsc.org

Table 3: Structural Requirements for Second-Order NLO Activity in Phenylureas

Influence of Structural Changes on Supramolecular Assembly Formation

The formation of ordered structures in the solid state (supramolecular assembly) is governed by intermolecular forces, with hydrogen bonding being paramount for urea derivatives. The urea functional group contains two hydrogen bond donors (the N-H groups) and a strong hydrogen bond acceptor (the carbonyl oxygen, C=O). This allows for the formation of robust and highly directional hydrogen bonds.

In the crystal structures of analogous compounds, such as 3-(adamantan-1-yl)-1-(4-bromophenyl)urea and 1-(4-bromophenyl)-3-cycloheptylurea, molecules are linked by N-H···O=C hydrogen bonds, creating one-dimensional chains or tapes. researchgate.netresearchgate.net These chains then pack together to form the three-dimensional crystal lattice.

The nature of the alkyl group plays a critical role in modulating this assembly. The bulky tert-butyl group in the title compound introduces significant steric hindrance. This bulk can influence which hydrogen bonding motifs are favored and how the resulting supramolecular chains pack together. Studies on the assembly of thioethers have shown that bulky tert-butyl groups can still permit the formation of highly ordered arrays, but they fundamentally alter the packing compared to less-branched isomers. nih.gov Therefore, modifying the alkyl group from a bulky sphere-like group (tert-butyl, adamantyl) to a more flexible one (cycloheptyl) or a linear chain directly impacts the efficiency of packing and the final crystal structure. researchgate.netresearchgate.netnih.gov These structural changes at the molecular level are a powerful tool for crystal engineering, enabling control over the solid-state architecture. sc.edu

Exploration of Material Science and Advanced Non Clinical Applications

Application of Urea (B33335) Derivatives in Novel Material Design

Urea derivatives are instrumental in the field of novel material design, primarily due to the directional and robust hydrogen-bonding capabilities of the urea moiety. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor. This allows for the formation of predictable and strong non-covalent interactions, which are the foundation of supramolecular chemistry.

These interactions enable the self-assembly of urea-based molecules into well-defined, higher-order structures such as supramolecular polymers. acs.orgrsc.org The reversibility of these non-covalent bonds imparts unique properties to the materials, such as responsiveness to stimuli like temperature or solvent polarity. acs.org For instance, certain bis-urea compounds have been shown to form supramolecular polymers in organic solvents, with the self-association process exhibiting significant cooperativity. acs.orgnih.gov The structure of 1-(4-Bromophenyl)-3-(tert-butyl)urea, with its single urea group, can participate in such hydrogen-bonding networks. The bulky tert-butyl group may introduce steric hindrance that influences the geometry and strength of these assemblies, while the bromophenyl group can engage in other non-covalent interactions like π-π stacking.

In the realm of biodegradable polymers, the incorporation of urea groups into polymer backbones, creating poly(urea ester)s, has been explored to enhance material properties. nsf.govresearchgate.net The hydrogen bonding provided by the urea groups can increase the melting temperature and improve the mechanical performance of biodegradable aliphatic polyesters, bridging the gap between high-performance aromatic polyesters and their degradable aliphatic counterparts. nsf.gov This approach allows for the design of materials that are both robust and environmentally benign. sabic.com Furthermore, urethane and urea chemistry are pivotal in creating biodegradable elastomers with tunable mechanical and degradation properties suitable for biomedical applications like tissue engineering. westlake.edu.cn

Potential for Exciton Harvesting and Charge Transport (based on related carbazole derivatives)

While direct studies on this compound for exciton harvesting and charge transport are not prominent, the principles can be inferred from related systems, particularly those involving carbazole derivatives. Carbazole and its derivatives are well-known for their excellent properties in organic electronics, including good hole transport capabilities, high thermal stability, and a tunable electronic structure. mdpi.comresearchgate.net These characteristics make them ideal building blocks for materials used in Organic Light-Emitting Diodes (OLEDs) and organic solar cells. mdpi.comnbinno.com

Carbazole-based compounds can be functionalized to optimize their optical and electronic properties. nih.gov For instance, attaching electron-accepting units to the carbazole ring can modify the energy levels and enhance charge transport. nih.gov The combination of a carbazole moiety with a urea group in a single molecule could create a material with both excellent photophysical properties (from the carbazole) and strong intermolecular organization (from the urea's hydrogen bonding). This organized assembly is crucial for efficient exciton harvesting and charge transport, as it facilitates the movement of charge carriers between adjacent molecules.

In such a hypothetical carbazole-urea derivative, the carbazole unit would act as the chromophore, absorbing light and generating excitons. The urea groups would then mediate the formation of ordered, hydrogen-bonded networks, creating pathways for the efficient transport of these excitons or separated charges. The specific substituents on the urea, such as the 4-bromophenyl and tert-butyl groups in the titular compound, would play a role in fine-tuning the solubility, film-forming characteristics, and electronic properties of the resulting material. nbinno.com The tert-butyl groups, for example, can improve solubility, which is vital for device fabrication. nbinno.com

Urea as a Building Block in Complex Organic Frameworks

The urea functional group is a highly effective building block for the design of complex, porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). unimi.itresearchgate.net The strong, directional hydrogen-bonding capability of urea is key to directing the assembly of these frameworks and functionalizing their internal pore surfaces.

Urea in Metal-Organic Frameworks (MOFs): Incorporating urea moieties into the organic linkers used to construct MOFs can imbue the resulting framework with specific functionalities. nih.gov These urea groups, with their N-H donor sites, can line the pores of the MOF, creating an environment well-suited for recognizing and binding guest molecules, particularly anions, through hydrogen bonds. acs.orgornl.gov Researchers have successfully synthesized urea-functionalized MOFs that demonstrate rapid and selective removal of heavy metal ions like Hg²⁺ and Pb²⁺ from water. acs.org The spatial isolation of urea groups within the rigid MOF structure can prevent the self-association that often quenches their catalytic activity in homogeneous systems, leading to effective hydrogen-bond-donor catalysts. researchgate.net The structure of this compound, if incorporated as a pendant group on a linker, would orient its N-H bonds into the pore, making them available for substrate binding.

Urea in Covalent Organic Frameworks (COFs): Recently, urea has been used as a direct linkage to form the backbone of COFs. osti.govacs.orgresearchgate.netscispace.com The synthesis of 2D COFs with flexible urea linkages has been achieved, creating materials that exhibit reversible structural dynamics in response to the inclusion and removal of guest molecules. researchgate.netscispace.com This flexibility stems from rotation around the urea C-N bonds. scispace.com These urea-linked COFs expand the scope of reticular chemistry beyond more common imine or boroxine linkages. researchgate.net Furthermore, COFs containing urea or thiourea groups have been shown to act as efficient and recyclable hydrogen-bond-donating organocatalysts for various organic reactions. nih.gov

| Framework Type | Role of Urea | Key Properties | Potential Application |

| MOF | Functional group on linker | Anion/guest binding sites, Catalytic centers | Ion sensing, Pollutant removal acs.org, Catalysis researchgate.net |

| COF | Covalent linkage, Functional group | Structural flexibility, Porosity, Catalytic activity | Gas storage, Catalysis nih.gov, Sensing |

Sensor Development based on Urea Derivatives (e.g., anion binding)

The development of chemical sensors, particularly for the detection of anions, is a significant area where urea derivatives have made a substantial impact. acs.orgresearchgate.net Anions are ubiquitous in biological and environmental systems, making their detection crucial for healthcare and pollution monitoring. mdpi.comdigitellinc.com

The fundamental principle behind the use of urea derivatives as anion sensors lies in their ability to act as neutral hydrogen-bond donors. researchgate.net The two polarized N-H groups of the urea moiety are perfectly positioned to form strong, chelating hydrogen bonds with anions, especially those with complementary geometries like carboxylates or spherical halides. acs.orgresearchgate.net This interaction between the urea-based receptor and the anion guest can be designed to produce a measurable signal.

For optical sensing, a chromophore or fluorophore is typically attached to the urea receptor. nih.gov When the receptor binds to an anion, the electronic environment of the chromophore is perturbed, leading to a change in its absorption (color) or emission (fluorescence) properties. mdpi.comnih.gov This allows for the qualitative and quantitative detection of the target anion, sometimes even by the naked eye. nih.gov The 4-bromophenyl group in this compound could serve as a component of such a signaling unit.

The binding affinity and selectivity of these sensors can be finely tuned by modifying the substituents on the urea nitrogen atoms. Electron-withdrawing groups can increase the acidity of the N-H protons, enhancing the binding strength. mdpi.com The selectivity for different anions is influenced by the geometric fit between the receptor's binding pocket and the target anion. frontiersin.org

Table of Binding Affinities for a Urea-Based Receptor:

Below is a representative table showing the binding constants (K) for a thiourea-based receptor with various anions, illustrating the selective affinity that can be achieved. Thiourea receptors often exhibit stronger binding due to the higher acidity of their N-H protons compared to ureas. frontiersin.org

| Anion Guest | Binding Constant (K / M⁻¹) |

| F⁻ | 2.50 × 10⁴ |

| Cl⁻ | 1.00 × 10² |

| Br⁻ | < 10 |

| I⁻ | < 10 |

| H₂PO₄⁻ | 1.20 × 10⁴ |

| HSO₄⁻ | 5.00 × 10² |

| NO₃⁻ | 1.00 × 10² |

Data is illustrative and based on findings for a specific thiourea-based receptor in DMSO, as reported in the literature. frontiersin.org

This strong and selective binding capability makes urea derivatives, including structures like this compound, highly promising candidates for the development of advanced chemical sensors. mdpi.comresearchgate.net

Future Research Directions

Development of Advanced Synthetic Strategies for Complex Urea (B33335) Architectures

The synthesis of unsymmetrical ureas, such as 1-(4-Bromophenyl)-3-(tert-butyl)urea, has traditionally relied on methods involving isocyanates, which can present safety and environmental challenges. nih.gov Future research is poised to move beyond these classical approaches towards more sophisticated, efficient, and safer synthetic methodologies.

A primary area of focus will be the expansion of metal-catalyzed cross-coupling reactions. nih.gov Palladium-catalyzed C–N coupling, for instance, offers a versatile route to unsymmetrical diaryl ureas and could be adapted for aryl-alkyl ureas. nih.gov Future strategies may involve developing novel catalyst systems that are more robust, operate under milder conditions, and are compatible with a wider range of functional groups. mdpi.com This would enable the late-stage functionalization of complex molecules, a critical capability in materials science and drug discovery. mdpi.com

Another promising direction is the development of one-pot, multi-step syntheses that improve efficiency by reducing the need for intermediate purification steps. organic-chemistry.org Methods that generate acyl isocyanates from primary amides, which then react with various nucleophiles, are particularly promising. organic-chemistry.org The application of continuous flow chemistry represents a significant leap forward, offering enhanced reaction control, improved safety, and scalability for producing complex urea derivatives. nih.gov These advanced methods will be instrumental in creating libraries of novel compounds based on the this compound scaffold, allowing for systematic exploration of structure-property relationships.

| Synthetic Strategy | Description | Future Research Focus | Potential Advantages |

|---|---|---|---|

| Traditional Isocyanate Methods | Reaction of an amine with an isocyanate, often generated using hazardous reagents like phosgene (B1210022). nih.gov | Developing safer isocyanate precursors. | Well-established and understood reaction mechanisms. |

| Catalytic C-N Cross-Coupling | Palladium-catalyzed reactions to form the N-C(O)-N bond from ureas and aryl halides. nih.gov | Designing more efficient and versatile catalysts; expanding substrate scope. | High functional group tolerance, milder conditions. mdpi.com |

| One-Pot Procedures | Multi-step reactions performed in a single reactor, such as generating an isocyanate in situ followed by reaction with an amine. organic-chemistry.org | Optimizing reaction sequences for higher yields and purity. | Increased efficiency, reduced waste, and cost-effectiveness. organic-chemistry.org |

| Flow Chemistry | Syntheses conducted in continuous-flow reactors, allowing for precise control over reaction parameters. nih.gov | Integrating multiple reaction steps into a continuous process for complex architectures. | Enhanced safety, scalability, and reaction speed. nih.gov |

Deeper Computational Exploration of Intermolecular Forces and Crystal Design

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the nuanced world of intermolecular interactions that govern the solid-state properties of urea derivatives. researching.cn For a molecule like this compound, future computational studies can provide profound insights into its crystal engineering potential.

These theoretical models can be used to predict crystal morphology and polymorphism—the existence of multiple crystal forms of the same compound. By calculating parameters such as frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential, researchers can establish structure-property relationships. researchgate.net This predictive power is crucial for designing new materials with tailored physical properties, such as solubility, stability, and mechanical strength, by making targeted modifications to the molecular structure. researchgate.netresearchgate.net

Rational Design of Urea-Based Supramolecular Systems

The self-assembly properties of N,N'-disubstituted ureas are a cornerstone of supramolecular chemistry. nih.govresearchgate.net The urea group's ability to form strong, directional, and often bifurcated hydrogen bonds drives the formation of well-ordered, extended networks. nih.govcapes.gov.br Future research will focus on harnessing these interactions in this compound analogues to create sophisticated functional systems.

One exciting avenue is the design of supramolecular polymers . By carefully tuning the substituents on the urea core, it is possible to control the strength and directionality of the hydrogen bonds, leading to the formation of long, linear polymer-like chains in solution. nih.govcapes.gov.br The combination of the flat phenyl ring and the bulky tert-butyl group in the target compound could lead to unique packing arrangements and material properties, such as high viscosity in organic solvents. nih.gov

Another area of intense interest is the development of anion receptors . The polarized N-H groups of the urea moiety are highly effective at binding anions through hydrogen bonding. rsc.orgresearchgate.nettaylorfrancis.com Future work could involve incorporating the this compound motif into larger, pre-organized structures to create selective receptors for specific anions. rsc.org Such systems have applications in sensing, separation, and catalysis. nih.gov

Finally, the principles of self-assembly can be extended to create supramolecular gels (organogels). researchgate.net These materials are formed when self-assembled fibrillar networks immobilize a solvent. By rationally designing urea-based gelators, it is possible to create soft materials that are responsive to external stimuli like temperature or the presence of specific chemicals, opening up applications in areas like controlled release and templated synthesis. researchgate.net

| Supramolecular System | Driving Force | Key Structural Feature | Potential Application |

|---|---|---|---|

| Supramolecular Polymers | Continuous, linear N-H···O hydrogen bonding between urea groups. nih.govresearchgate.net | N,N'-disubstituted urea core. capes.gov.br | Viscosity modifiers, self-healing materials, responsive plastics. |

| Anion Receptors | Chelating or bifurcated hydrogen bonds from urea N-H groups to an anion. rsc.orgresearchgate.net | Pre-organized scaffold containing one or more urea binding sites. rsc.org | Chemical sensors, ion transport, environmental remediation. nih.gov |

| Molecular Capsules | Discrete, self-contained hydrogen bonding networks forming a cavity. researchgate.net | Molecules with multiple urea groups arranged on a concave scaffold. | Molecular recognition, catalysis in confined spaces, drug delivery. |

| Organogels | Self-assembly of molecules into a 3D fibrillar network that entraps a solvent. researchgate.net | Urea derivatives with long alkyl or other solvophilic chains. | Templated material synthesis, controlled release systems, soft robotics. |

Exploration of Novel Non-Clinical Applications in Emerging Technologies

While urea derivatives are prominent in medicinal chemistry, the unique properties of compounds like this compound suggest significant potential in non-clinical, technology-focused applications. nih.gov Future research should actively explore these avenues to develop new functional materials and technologies.

In materials science , the urea functionality is valuable for creating resins, polymers, and other advanced materials. nih.gov The ability of N,N'-disubstituted ureas to form robust hydrogen-bonded networks can be exploited to create materials with enhanced thermal stability and mechanical strength. The specific substituents—bromophenyl and tert-butyl—could impart properties like flame retardancy (from bromine) and altered solubility, making such materials suitable for specialized coatings, adhesives, or engineering plastics.

Organocatalysis is another field where urea derivatives are gaining prominence. nih.gov The urea group can act as a general acid catalyst by activating substrates through hydrogen bonding. nih.gov Chiral urea derivatives have been successfully used to promote highly selective asymmetric reactions. nih.gov Future research could involve designing chiral analogues of this compound to catalyze reactions where the specific steric and electronic properties of the substituents are beneficial.

Finally, the development of functional polymers and separation technologies represents a novel frontier. Researchers have demonstrated that urea-based ion pair receptors can be incorporated into polymer chains, creating materials capable of selective ion extraction. mdpi.com A polymer derived from a monomer similar to this compound could be designed for the selective separation of specific anions or salts from complex mixtures, a capability valuable in industrial processing and environmental cleanup. mdpi.com

Q & A

Q. What are the established synthetic routes for 1-(4-Bromophenyl)-3-(tert-butyl)urea, and how can researchers optimize yield and purity?

The synthesis of urea derivatives typically involves condensation reactions between aryl isocyanates and amines. For this compound, key steps include:

- Step 1 : Preparation of 4-bromophenyl isocyanate via phosgenation of 4-bromoaniline.

- Step 2 : Reaction with tert-butylamine under anhydrous conditions (e.g., in dichloromethane) at 0–5°C to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .

- Yield Optimization : Use of protecting groups (e.g., Boc) for the tert-butyl moiety can improve selectivity. Kinetic monitoring via TLC or HPLC is critical to terminate reactions at optimal conversion .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the urea linkage (NH peaks at δ 6.5–7.5 ppm) and substituents (e.g., tert-butyl at δ 1.3 ppm). F or B NMR may be used if fluorinated or boronate analogs are synthesized .

- X-ray Crystallography : Resolves steric effects of the tert-butyl group and bromophenyl orientation, critical for structure-activity relationship (SAR) studies .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 297.05 for CHBrNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., inconsistent IC values in kinase assays) may arise from:

- Experimental Variables : Solvent polarity (DMF vs. DMSO) affects solubility and aggregation .

- Assay Design : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm target engagement .

- Data Normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and statistical rigor (e.g., ANOVA with post-hoc tests) .

Q. What computational strategies are effective for predicting the binding modes of this urea derivative?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins (e.g., kinases). Focus on hydrogen bonding between the urea NH and kinase hinge region .

- MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to evaluate entropy-driven binding .

- QSAR Models : Train models using descriptors like LogP, polar surface area, and electrostatic potential to predict bioactivity across analogs .

Q. How does the tert-butyl group influence solubility and pharmacokinetic properties?